molecular formula C17H25N3O3 B5104234 N,N-diethyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide

N,N-diethyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide

Cat. No. B5104234
M. Wt: 319.4 g/mol
InChI Key: NNQPFSVBYKDJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(3-nitrobenzyl)-3-piperidinecarboxamide, commonly known as DNPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNPC belongs to the class of piperidinecarboxamide derivatives and has been shown to exhibit potent pharmacological properties.

Mechanism of Action

The exact mechanism of action of DNPC is not fully understood. However, it is believed that DNPC exerts its pharmacological effects through the modulation of the opioid system. DNPC has been shown to bind to the mu-opioid receptor, which is involved in pain regulation. Additionally, DNPC has been shown to increase the levels of endogenous opioids, such as beta-endorphin, in the brain.
Biochemical and Physiological Effects:
DNPC has been shown to exhibit potent analgesic effects in animal models of pain. Additionally, DNPC has been shown to reduce anxiety and depressive-like behaviors in animal models. However, the long-term effects of DNPC on the body are not fully understood. Further research is needed to determine the safety and efficacy of DNPC for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNPC in lab experiments is its potent pharmacological effects. DNPC has been shown to exhibit potent analgesic effects, making it a useful tool for studying pain regulation. Additionally, DNPC has been investigated as a potential treatment for anxiety and depression, making it a useful tool for studying these conditions. However, the limitations of using DNPC in lab experiments include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for research on DNPC. One area of research is the development of new analogs of DNPC with improved pharmacological properties. Additionally, further research is needed to determine the long-term safety and efficacy of DNPC for therapeutic use. Finally, the potential use of DNPC in combination with other drugs for the treatment of pain, anxiety, and depression should be investigated.

Synthesis Methods

The synthesis of DNPC involves the reaction of 3-nitrobenzyl chloride with N,N-diethyl-3-piperidone in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain DNPC. The yield of the synthesis process is approximately 60%, and the purity of the final product can be increased through recrystallization.

Scientific Research Applications

DNPC has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is its use as an analgesic agent. DNPC has been shown to exhibit potent analgesic effects in animal models of pain. Additionally, DNPC has been investigated as a potential treatment for anxiety and depression. Studies have shown that DNPC can reduce anxiety and depressive-like behaviors in animal models.

properties

IUPAC Name

N,N-diethyl-1-[(3-nitrophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-19(4-2)17(21)15-8-6-10-18(13-15)12-14-7-5-9-16(11-14)20(22)23/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQPFSVBYKDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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